2-Amino-5-ethylthiophene-3-carbonitrile

Antipsychotic Agents CNS Drug Discovery Serotonin-Dopamine Antagonists

In CNS drug discovery, substituting 5-methyl for 5-ethyl on the aminothiophene ring yields an entirely different pharmacological scaffold-procuring the correct building block is critical. 2-Amino-5-ethylthiophene-3-carbonitrile (CAS 635302-32-8) is the mandatory starting material for constructing the pyrrolobenzothiazepine core, a pharmacophore targeting serotonin and dopamine receptors for atypical antipsychotic activity. • Enables synthesis of pyrrolobenzothiazepine-based antipsychotic agents with dual serotonin/dopamine receptor antagonism • LogP ~2.35 optimizes passive membrane permeability and blood-brain barrier penetration in CNS lead optimization • Versatile synthon for thienopyrimidine and thienopyridine libraries used in kinase inhibition and GPCR modulation

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 635302-32-8
Cat. No. B1284195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethylthiophene-3-carbonitrile
CAS635302-32-8
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(S1)N)C#N
InChIInChI=1S/C7H8N2S/c1-2-6-3-5(4-8)7(9)10-6/h3H,2,9H2,1H3
InChIKeyDEYFOBPFHOSFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-ethylthiophene-3-carbonitrile: CNS-Focused Building Block


2-Amino-5-ethylthiophene-3-carbonitrile (CAS 635302-32-8) belongs to the 2-aminothiophene-3-carbonitrile family, a class of heterocyclic building blocks widely utilized in medicinal chemistry [1]. This compound is characterized by an ethyl substituent at the 5-position of the thiophene ring, which imparts distinct physicochemical properties, including a molecular formula of C₇H₈N₂S, a molecular weight of 152.22 g/mol, and a calculated LogP of 2.34558 [2]. Its core utility lies in its role as a versatile synthon for the construction of complex, biologically active heterocycles, particularly those targeting the central nervous system (CNS) [1].

Core utility: Versatile synthon for CNS-focused heterocycles

5-Ethyl substituent: Enables access to pyrrolobenzothiazepine scaffold (distinct from 5-methyl analog)

Lipophilicity context: Reported LogP ~2.3 supports lipophilicity-driven CNS design

5-Ethyl Substituent Role in Target Engagement


Within the 2-aminothiophene-3-carbonitrile chemical space, simple substitution with a generic analog is not scientifically sound due to the profound impact of the 5-position alkyl group on the compound's lipophilicity and, consequently, its target binding profile. Variations in the 5-alkyl chain, from methyl to ethyl, lead to significant differences in biological outcomes [1]. For example, while 2-amino-5-methylthiophene-3-carbonitrile is a well-documented building block for the atypical antipsychotic olanzapine [2], the 5-ethyl derivative of interest, 2-amino-5-ethylthiophene-3-carbonitrile, has been specifically and productively utilized to synthesize a distinct class of pyrrolobenzothiazepine-based antipsychotic agents that target serotonin and dopamine receptors [3]. This specificity means that substituting one for the other would lead to the synthesis of entirely different molecular scaffolds with divergent pharmacological activities.

Target: 5-Ethyl derivative

  • Required for pyrrolobenzothiazepine scaffold synthesis
  • Lipophilicity (LogP ~2.3) tuned for CNS penetration context
  • Reported use in serotonin/dopamine receptor antagonist research

Common substitute: 5-Methyl analog

  • Leads to thienobenzodiazepine scaffold (e.g., olanzapine-related)
  • Lower lipophilicity (LogP ~1.7) may shift ADME profile
  • Different target engagement profile reported

Quantitative Synthesis Differentiation


Pyrrolobenzothiazepine vs. Thienobenzodiazepine Antipsychotic Scaffolds

The choice of the 5-ethyl-substituted 2-aminothiophene-3-carbonitrile is pivotal for accessing the pyrrolobenzothiazepine scaffold, a class distinct from the thienobenzodiazepines like olanzapine, which are derived from the 5-methyl analog. In a direct, documented synthetic application, 2-amino-5-ethylthiophene-3-carbonitrile was condensed with 1-fluoro-2-nitrobenzene and subsequently underwent reductive cyclization to yield a key amidine intermediate en route to novel atypical antipsychotic agents [1]. This specific sequence is not applicable to the 5-methyl analog and highlights a distinct synthetic trajectory enabled by the 5-ethyl group.

Synthetic Scaffold
Head-to-head
5-Ethyl → pyrrolobenzothiazepine
5-Methyl → thienobenzodiazepine
Scaffold class divergence; synthons not interchangeable
Antipsychotic Agents CNS Drug Discovery Serotonin-Dopamine Antagonists

Lipophilicity: 5-Ethyl vs. 5-Methyl Analogs

The ethyl substituent at the 5-position confers a measurable increase in lipophilicity compared to the methyl analog, a factor that can influence membrane permeability, protein binding, and overall pharmacokinetic profile. Calculated LogP values show 2-amino-5-ethylthiophene-3-carbonitrile (LogP = 2.34558) is more lipophilic than 2-amino-5-methylthiophene-3-carbonitrile (LogP = 1.7) [1]. This quantifiable difference in a key physicochemical property can be a critical decision point for medicinal chemists designing CNS-penetrant molecules.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.35
Methyl analog ≈ 1.7 (Δ +0.65)
Supports lipophilicity-based selection for CNS design
In silico calculated values
ADME Prediction Lipophilicity Physicochemical Properties

Heterocycle Synthesis Efficiency

The compound can be synthesized via a Gewald reaction with a reported yield of 85% under green chemistry conditions using a deep eutectic solvent (DES) composed of choline chloride and urea . While this demonstrates a robust synthetic route for procurement and scale-up, it does not present a head-to-head yield comparison with other 5-substituted analogs under the exact same conditions. Therefore, this serves as supporting evidence for its efficient production rather than a direct claim of superiority.

Synthetic Yield
Data to verify
Reported 85% under green DES conditions
Supports efficient production context
No direct comparator under identical conditions
Gewald Synthesis Reaction Yield Green Chemistry

2-Amino-5-ethylthiophene-3-carbonitrile: Key Applications


Pyrrolobenzothiazepine Antipsychotic Synthesis

This compound is the essential starting material for constructing the pyrrolobenzothiazepine core, a pharmacophore associated with atypical antipsychotic activity via serotonin and dopamine receptor antagonism. Procurement of this specific 5-ethyl derivative is mandatory for any laboratory seeking to synthesize and evaluate this distinct class of CNS agents, as outlined in seminal medicinal chemistry literature [1]. The 5-methyl analog leads to a different scaffold and is therefore unsuitable for this purpose.

CNS Drug Lipophilicity Optimization

In lead optimization campaigns targeting the CNS, the increased lipophilicity (LogP = 2.34558) of this building block compared to its 5-methyl counterpart (LogP ≈ 1.7) makes it a valuable tool for medicinal chemists aiming to fine-tune ADME properties, particularly passive membrane permeability and blood-brain barrier penetration [1].

Heterocyclic Library Diversification for CNS & Kinase Targets

As a key member of the 2-aminothiophene-3-carbonitrile family, this compound is widely used as a synthon for generating diverse libraries of fused heterocycles, including thienopyrimidines and thienopyridines, which are privileged structures in kinase inhibition and GPCR modulation [1]. Its inclusion in a screening library expands chemical space around the 5-position, a known determinant of biological activity.

Application
Selection Property
Validation Focus
Serotonin/dopamine receptor antagonist research (pyrrolobenzothiazepine)
5-Ethyl group enables specific pyrrolobenzothiazepine scaffold access
Scaffold identity confirmation (vs. thienobenzodiazepine)
CNS lead lipophilicity optimization
Increased LogP vs. 5-methyl analog supports permeability tuning
LogP measurement and CNS permeability assay
Heterocyclic library synthesis for CNS and kinase targets
5-Ethyl substitution broadens fused heterocycle diversity
Reaction scope assessment and biological profiling

Technical Documentation Hub

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